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Core Science & Biosynthesis

Foundational

A Technical Guide to the Role of D-Fructose 1,6-bisphosphate in Glycolysis

Abstract D-Fructose 1,6-bisphosphate (F1,6BP) is far more than a mere intermediate in the glycolytic pathway; it represents a critical nexus of metabolic commitment, regulation, and coordination. Formed in the third step...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-Fructose 1,6-bisphosphate (F1,6BP) is far more than a mere intermediate in the glycolytic pathway; it represents a critical nexus of metabolic commitment, regulation, and coordination. Formed in the third step of glycolysis, its synthesis is the pathway's first irreversible reaction, effectively locking the carbon skeleton into the catabolic sequence. This guide provides an in-depth examination of the multifaceted roles of F1,6BP, from its tightly regulated synthesis by phosphofructokinase-1 (PFK-1) to its cleavage by aldolase and its function as a key allosteric regulator. We will explore the intricate control mechanisms that govern its concentration, the biochemical logic of its subsequent breakdown, and its significance in both normal physiology and pathological states, offering insights for researchers and drug development professionals in metabolism-centric fields.

Introduction: The Point of No Return

Glycolysis is a ten-step enzymatic pathway that converts a single molecule of glucose into two molecules of pyruvate, yielding a net gain of ATP and NADH. The pathway can be conceptually divided into two phases: an "energy investment" phase, where ATP is consumed to prime the glucose molecule, and an "energy payoff" phase, where ATP and NADH are generated.[1][2][3] D-Fructose 1,6-bisphosphate stands at the precipice between these two phases. Its formation from fructose-6-phosphate, catalyzed by phosphofructokinase-1 (PFK-1), consumes the second molecule of ATP in the investment phase and is the most significant point of regulation in the entire pathway.[4][5] Once formed, F1,6BP is committed to glycolysis; it cannot easily be converted back or diverted into other metabolic pathways like the pentose phosphate pathway or glycogen synthesis.[6] This makes the synthesis and fate of F1,6BP a central control point for cellular energy homeostasis.

Synthesis of Fructose 1,6-bisphosphate: The Committed Step

The conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) is catalyzed by the enzyme Phosphofructokinase-1 (PFK-1). This reaction is a phosphorylation event that utilizes one molecule of ATP.[7]

Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP

This step is considered the "committed step" of glycolysis for two primary reasons:

  • Irreversibility: The reaction has a large negative change in free energy (ΔG) under cellular conditions, making it essentially irreversible.[7]

  • Unique Intermediate: Unlike glucose-6-phosphate, which can enter the pentose phosphate pathway or be converted to glucose-1-phosphate for glycogenesis, F1,6BP has only one metabolic fate: to proceed through the remainder of glycolysis.[6]

Diagram: The Central Position of F1,6BP in Early Glycolysis

The following diagram illustrates the formation of F1,6BP and its subsequent cleavage, highlighting its pivotal position.

Glycolysis_F16BP_Formation G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP D-Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 (PFK-1) + ATP F16BP->inv1 Aldolase F16BP->inv2 Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) GAP Glyceraldehyde-3- Phosphate (GAP) DHAP->GAP Triose Phosphate Isomerase inv1->DHAP inv2->GAP

Caption: Formation and cleavage of Fructose 1,6-bisphosphate in glycolysis.

Allosteric Regulation of PFK-1: A Master Control Point

The activity of PFK-1 is exquisitely sensitive to the energy status of the cell, controlled by a sophisticated network of allosteric activators and inhibitors. This regulation ensures that the rate of glycolysis is precisely matched to the cell's demand for ATP.

  • Inhibition by ATP: High concentrations of ATP signal that the cell has an abundance of energy. ATP binds to an allosteric site on PFK-1 (distinct from the substrate-binding site), increasing the enzyme's Km for F6P and thus inhibiting its own production.[6][8] This prevents the unnecessary breakdown of glucose when energy is plentiful.

  • Activation by AMP and ADP: Conversely, high levels of AMP and ADP are indicators of a low energy state.[9] AMP is a particularly potent allosteric activator of PFK-1, reversing the inhibitory effect of ATP.[8] Even a small decrease in ATP leads to a proportionally larger increase in AMP (via the adenylate kinase reaction: 2 ADP ↔ ATP + AMP), making AMP a highly sensitive signal of the cell's energy charge.[9]

  • Inhibition by Citrate: Citrate, an early intermediate in the Citric Acid Cycle, also acts as an allosteric inhibitor. High levels of citrate indicate that the biosynthetic precursors are abundant and further glucose catabolism is not required.[10]

  • Activation by Fructose 2,6-bisphosphate (F2,6BP): The most potent allosteric activator of PFK-1 is Fructose 2,6-bisphosphate.[6][11] F2,6BP is not a glycolytic intermediate but a regulatory molecule synthesized from F6P by phosphofructokinase-2 (PFK-2).[12] F2,6BP dramatically increases PFK-1's affinity for F6P and diminishes the inhibitory effect of ATP, thereby strongly stimulating glycolysis.[11][13] This mechanism is central to hormonal control of glycolysis, particularly by insulin and glucagon.

Diagram: Allosteric Regulation of PFK-1

This diagram visualizes the key regulatory inputs controlling PFK-1 activity.

PFK1_Regulation cluster_activators Activators cluster_inhibitors Inhibitors PFK1 PFK-1 Activity AMP AMP AMP->PFK1 + F26BP Fructose 2,6-bisphosphate F26BP->PFK1 + ATP ATP ATP->PFK1 - Citrate Citrate Citrate->PFK1 -

Caption: Key allosteric activators and inhibitors of Phosphofructokinase-1.

Cleavage of Fructose 1,6-bisphosphate: The Lysis Step

Once formed, F1,6BP is cleaved by the enzyme Fructose-bisphosphate aldolase (commonly called aldolase). This reaction is a reversible retro-aldol condensation.[14][15] It breaks the six-carbon F1,6BP molecule into two distinct three-carbon isomers:

  • Glyceraldehyde-3-phosphate (GAP)

  • Dihydroxyacetone phosphate (DHAP)

Fructose-1,6-bisphosphate ⇌ Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate

Although this reaction is thermodynamically unfavorable under standard conditions (ΔG°' ≈ +23.8 kJ/mol), it proceeds readily in the cell because the products, GAP and DHAP, are rapidly consumed in subsequent glycolytic steps, keeping their concentrations low.[16] The enzyme triose phosphate isomerase quickly interconverts DHAP into GAP, meaning that one molecule of glucose ultimately yields two molecules of GAP to enter the payoff phase.[17][18]

Mechanism and Isozymes

Aldolases are categorized into two classes based on their mechanism. Class I aldolases, found in animals and plants, form a protonated Schiff base intermediate with the substrate.[19][20] Class II aldolases, found in fungi and bacteria, utilize a divalent metal ion (typically Zn²⁺) as a cofactor to polarize the carbonyl group of the substrate.[19][21]

Vertebrates express three main Class I isozymes with differing kinetic properties and tissue distributions:

  • Aldolase A: Preferentially expressed in muscle and red blood cells; primarily involved in glycolysis.[22]

  • Aldolase B: Found in the liver, kidney, and small intestine; involved in both glycolysis and gluconeogenesis and is crucial for fructose metabolism.[22][23]

  • Aldolase C: Expressed predominantly in the brain.[22]

IsozymePrimary Substratekcat/Km (F1,6BP)kcat/Km (F1P)F1,6BP:F1P RatioPrimary Function
Aldolase A Fructose 1,6-bisphosphateHighLow~70,000Glycolysis[24]
Aldolase B Fructose 1,6-bisphosphate & Fructose 1-phosphateModerateModerate~900Glycolysis, Gluconeogenesis, Fructose Metabolism[24]
Table 1: Comparative kinetic parameters of human Aldolase A and B. The ratio highlights the specialization of Aldolase A for glycolysis versus the broader specificity of Aldolase B.

Feedforward Activation of Pyruvate Kinase

In addition to being a substrate, F1,6BP serves a critical role as a feedforward activator. It allosterically activates pyruvate kinase , the enzyme that catalyzes the final, irreversible step of glycolysis (phosphoenolpyruvate to pyruvate).[25][26]

This feedforward mechanism ensures that as the rate of the committed step (PFK-1) increases, leading to a buildup of F1,6BP, the later steps of the pathway are prepared to handle the increased flux of intermediates.[25] This prevents the accumulation of intermediates and efficiently couples the beginning of the pathway to its end.

Diagram: Feedforward Activation Workflow

Feedforward_Activation F6P Fructose-6-Phosphate F16BP Fructose 1,6-bisphosphate F6P->F16BP PFK-1 Intermediates Glycolytic Intermediates F16BP->Intermediates PK Pyruvate Kinase F16BP->PK Activates PEP Phosphoenolpyruvate (PEP) Intermediates->PEP Pyruvate Pyruvate PEP->Pyruvate + ADP -> ATP

Caption: F1,6BP acts as a feedforward allosteric activator of Pyruvate Kinase.

Clinical Significance and Therapeutic Implications

The central role of F1,6BP and its associated enzymes makes them highly relevant in human health and disease.

  • Hereditary Fructose Intolerance (HFI): This autosomal recessive disorder is caused by a deficiency in Aldolase B .[23][27] Individuals with HFI are asymptomatic until they ingest fructose, sucrose, or sorbitol. The inability to cleave fructose-1-phosphate (which is structurally similar to F1,6BP) leads to its accumulation, which sequesters phosphate, inhibits glycogenolysis and gluconeogenesis, and causes severe hypoglycemia, liver damage, and kidney failure.[27]

  • Fructose-1,6-bisphosphatase Deficiency: A deficiency in the gluconeogenic enzyme Fructose-1,6-bisphosphatase (FBPase), which catalyzes the reverse reaction of PFK-1, impairs the synthesis of glucose.[28][29] This leads to severe fasting hypoglycemia and lactic acidosis, as the body cannot produce glucose from precursors like lactate and amino acids.[29][30]

  • Cancer Metabolism: Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect). Enzymes that regulate F1,6BP levels, such as ALDOA (Aldolase A) and FBP1 (Fructose-1,6-bisphosphatase 1), are often dysregulated in tumors.[31] Increased expression of ALDOA and decreased expression of FBP1 are associated with the progression of various cancers, making these enzymes potential therapeutic targets to disrupt tumor metabolism.[31][32]

Experimental Protocol: Assay of Phosphofructokinase-1 Activity

The activity of PFK-1 is commonly measured using a coupled-enzyme spectrophotometric assay. The principle is to link the production of F1,6BP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • PFK-1 produces F1,6BP and ADP.

  • Aldolase cleaves F1,6BP into GAP and DHAP.

  • Triose Phosphate Isomerase converts DHAP to GAP.

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) oxidizes GAP to 1,3-bisphosphoglycerate, reducing NAD⁺ to NADH. (Note: For the assay, the reaction is typically run in the reverse direction to consume NADH by providing 1,3-BPG, or more commonly, the subsequent products are used to drive NADH oxidation). A more standard approach is to use the forward reaction products to drive a subsequent reaction that oxidizes NADH.

Corrected Assay Principle:

  • PFK-1: Fructose-6-Phosphate + ATP → Fructose-1,6-bisphosphate + ADP

  • Aldolase: Fructose-1,6-bisphosphate → Glyceraldehyde-3-Phosphate (GAP) + Dihydroxyacetone Phosphate (DHAP)

  • Triose Phosphate Isomerase: DHAP → GAP (Now 2 molecules of GAP are available)

  • Glyceraldehyde-3-Phosphate Dehydrogenase: 2 GAP + 2 NAD⁺ + 2 Pi → 2 1,3-Bisphosphoglycerate + 2 NADH + 2 H⁺

This measures NADH production. To measure PFK-1 activity by NADH consumption, the production of ADP is linked to pyruvate kinase and lactate dehydrogenase.

Standard Coupled Assay Protocol (NADH Consumption):

  • PFK-1: Fructose-6-Phosphate + ATP → Fructose-1,6-bisphosphate + ADP

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Step-by-Step Methodology:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.

  • Prepare Reagent Mix: In the assay buffer, prepare a mix containing:

    • 2 mM ATP

    • 0.2 mM NADH

    • 1 mM Phosphoenolpyruvate (PEP)

    • 5 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • 5 mM Fructose-6-Phosphate (F6P) - This is the substrate; add last to start the reaction.

  • Assay Procedure: a. Pipette 980 µL of the reagent mix (without F6P) into a 1 mL cuvette. b. Add 10 µL of the enzyme sample (e.g., cell lysate or purified PFK-1) and mix by inversion. c. Place the cuvette in a spectrophotometer set to 340 nm and 37°C. d. Record the baseline absorbance for 2-3 minutes to measure any background NADH oxidation. e. Initiate the reaction by adding 10 µL of 500 mM F6P (final concentration 5 mM). f. Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. b. Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH consumption. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. c. Enzyme activity (Units/mL) = (ΔA₃₄₀/min * Total Assay Volume) / (ε * Light Path * Enzyme Sample Volume). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or consumption of 1 µmol of substrate) per minute under the specified conditions.[10]

Conclusion

D-Fructose 1,6-bisphosphate is a linchpin in cellular metabolism. Its synthesis by PFK-1 is the primary commitment and regulatory checkpoint of glycolysis, integrating signals of cellular energy status and hormonal control. Its subsequent cleavage by aldolase efficiently channels the six-carbon glucose backbone into two three-carbon units, setting the stage for the net energy gain that powers cellular functions. Furthermore, its role as a feedforward activator of pyruvate kinase demonstrates a sophisticated layer of metabolic regulation. Understanding the intricate biochemistry surrounding F1,6BP is fundamental not only for basic science but also for developing novel therapeutic strategies targeting metabolic diseases and cancer.

References

  • Fiveable. (2025, August 15). Energy investment phase: General Biology I Study Guide.
  • Quora. (2022, January 20). Why is the first stage of glycolysis called the 'energy investment' stage?
  • TeachMePhysiology. (2024, April 8). Glycolysis - Reactions - Phases - Regulation.
  • Chemistry LibreTexts. (2024, September 22). 29.5: Catabolism of Carbohydrates- Glycolysis. Available at: [Link]

  • Wikipedia. (n.d.). Phosphofructokinase 1. Retrieved from [Link]

  • Biology LibreTexts. (2019, April 27). 9.2: Glycolysis: Beginning Principles of Energy and Carbon Flow. Available at: [Link]

  • Longdom Publishing. (n.d.). Glycolysis: Significance of the Energy-Generating Pathway. Available at: [Link]

  • AK Lectures. (n.d.). Stage 2 of Glycolysis. Available at: [Link]

  • Proprep. (n.d.). Describe the aldolase mechanism in glycolysis, focusing on how it catalyzes the cleavage of fructose 1,6-bisphosphate. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 14). Glycolysis. Available at: [Link]

  • Wikipedia. (n.d.). Fructose-bisphosphate aldolase. Retrieved from [Link]

  • Wang, H., et al. (2022). The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis. Aging, 14(7), 3160–3179. Available at: [Link]

  • Let's Talk Academy. (2025, April 14). What Happens to Fructose-1,6-Bisphosphate During Glycolysis? Available at: [Link]

  • Biology LibreTexts. (2026, January 19). 15.4: Regulation of Glycolysis. Available at: [Link]

  • Webb, B. A., et al. (2016). Structural basis for allosteric regulation of human phosphofructokinase-1. Nature Communications, 7, 13340. Available at: [Link]

  • M-CSA. (n.d.). Fructose-bisphosphate aldolase (Class II). Retrieved from [Link]

  • ResearchGate. (n.d.). The roles of fructose-1,6-bisphosphate (F1,6BP) in glycolysis and pentose phosphate pathway (PPP) and its proposed extracellular action. Available at: [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.23: Reactions at the α-Carbon in Biological Systems. Available at: [Link]

  • Sygusch, J., & Beaudry, D. (2010). Thermodynamic Analysis Shows Conformational Coupling/Dynamics Confers Substrate Specificity in Fructose-1,6-bisphosphate Aldolase. Journal of Biological Chemistry, 285(31), 23761–23769. Available at: [Link]

  • Quora. (2019, June 27). Is the allosteric interaction between ATP and phosphofructokinase important? Available at: [Link]

  • Boston University. (n.d.). Research - Aldolase. Retrieved from [Link]

  • Reddit. (2020, October 27). Question about PFK regulation in glycolysis. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Phosphofructokinase 1 – Knowledge and References. Available at: [Link]

  • Choi, K. H., et al. (2001). Snapshots of Catalysis: the Structure of Fructose-1,6-(bis)phosphate Aldolase Covalently Bound to the Substrate Dihydroxyacetone Phosphate. Biochemistry, 40(45), 13868–13875. Available at: [Link]

  • Brainly.com. (2023, September 27). Cleavage of fructose 1,6-bisphosphate to dihydroxyacetone and glyceraldehyde 3-phosphate is achieved by. Available at: [Link]

  • Chegg.com. (2024, January 10). Solved The cleavage of fructose 1,6-bisphosphate into. Available at: [Link]

  • PubMed. (2022, April 11). The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis. Available at: [Link]

  • Reddit. (2025, July 1). Fructose 2,6 Bisphosphate vs Fructose 1, 6 Bisphosphate during glycolysis/gluconeogenesis regulation. Available at: [Link]

  • N.A. (n.d.). Regulation of Glycolysis. Available at: [Link]

  • UniProt. (1998, January 1). The allosteric regulation of pyruvate kinase by fructose-1,6- bisphosphate. Available at: [Link]

  • YouTube. (2012, October 21). Fructose 1,6 Bisphosphate Regulation ( By F26BP). Available at: [Link]

  • Khan Academy. (n.d.). Glycolysis | Cellular respiration | Biology (article). Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023, April 17). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023, August 8). Biochemistry, Glycolysis. In StatPearls. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Fructose 1,6-bisphosphatase: getting the message across. Available at: [Link]

  • Merck Manual Professional Edition. (2024, March). Fructose Metabolism Disorders. Available at: [Link]

  • Wikipedia. (n.d.). Fructose 1,6-bisphosphate. Retrieved from [Link]

  • N.A. (n.d.). Allosteric regulation of hepatic fructose-1,6-bisphosphatase: Insights from E. coli. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic parameters [fructose-1,6-bisphosphate (FBP) cleavage] of native FBAs and site-directed mutagenesis (SDMs) in glycolysis. Available at: [Link]

  • Chemistry Stack Exchange. (2021, May 16). Why is the reverse aldol cleavage of fructose 1,6-bisphosphate highly endergonic under standard conditions? Available at: [Link]

  • NIH National Center for Biotechnology Information. (2019, December 5). Fructose-1,6-Bisphosphatase Deficiency. In GeneReviews®. Available at: [Link]

  • MDPI. (2017, April 18). Clinical and Molecular Characterization of Patients with Fructose 1,6-Bisphosphatase Deficiency. Available at: [Link]

  • Orphanet. (2015, September). Fructose-1,6-bisphosphatase deficiency. Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of D-Fructose 1,6-Bisphosphate Trisodium Salt x-Hydrate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of D-Fructose 1,6-bisphosphate trisodium salt x-hydrate. As a cornerstone of laboratory safety, proper chemical waste managem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of D-Fructose 1,6-bisphosphate trisodium salt x-hydrate. As a cornerstone of laboratory safety, proper chemical waste management protects personnel, ensures regulatory compliance, and preserves environmental integrity. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to make informed decisions.

Section 1: Hazard Assessment and Classification

The critical first step in any disposal protocol is a thorough understanding of the substance's chemical and toxicological properties. D-Fructose 1,6-bisphosphate trisodium salt is a common metabolic sugar derivative used in various biochemical assays.[1]

Based on a review of multiple Safety Data Sheets (SDS), this compound is consistently classified as non-hazardous under major regulatory frameworks.[2][3][4]

Table 1: Regulatory Hazard Classification

Regulatory BodyClassificationKey Findings
OSHA (29 CFR 1910.1200) Not considered hazardousNo label elements are required.[2]
GHS (Globally Harmonized System) Not a hazardous substance or mixtureDoes not meet the criteria for classification.[3][4][5]

Key Properties Relevant to Disposal:

  • Form: White to off-white crystalline powder.[1]

  • Solubility: Readily soluble in water.[1]

  • Hazards: While not classified as hazardous, it is considered a combustible solid and can cause mild irritation to the eyes, skin, and respiratory system upon contact or inhalation of dust.[1][6]

This non-hazardous classification is the primary determinant for its disposal pathway. However, this only applies to the pure, uncontaminated substance. If the chemical is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[6][7]

Section 2: Core Disposal Principles for Laboratory Reagents

Even for non-hazardous substances, adherence to fundamental waste management principles is mandatory to ensure safety and prevent unforeseen chemical reactions.

  • Segregation: Always segregate chemical waste. D-Fructose 1,6-bisphosphate trisodium salt waste should be kept separate from other chemical streams, especially strong acids, bases, and oxidizers.[8][9] This prevents accidental reactions and ensures the waste stream remains non-hazardous.

  • Containment: Waste must be stored in containers made of compatible material that can be securely sealed.[9] For this solid, a clearly marked plastic or glass container with a screw-top lid is appropriate.

  • Labeling: All waste containers must be accurately and clearly labeled.[10][11] The label should identify the contents ("Waste D-Fructose 1,6-bisphosphate trisodium salt"), indicate that it is non-hazardous, and include the date of generation. This practice is crucial for safety and for the personnel who will handle the final disposal.[12]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the proper PPE to mitigate risks of irritation and exposure.[13]

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Nitrile or latex gloves.[1]

  • Body Protection: A standard laboratory coat.

Step 2: Characterize the Waste

Confirm the identity and purity of the waste material.

  • Pure Substance: If the waste is solely D-Fructose 1,6-bisphosphate trisodium salt (unused, expired, or residual), proceed with the non-hazardous disposal route.

  • Contaminated Substance: If the material has been used in a reaction or is mixed with any other chemical (solvents, acids, etc.), it must be re-evaluated. The disposal procedure must then follow the guidelines for the most hazardous component in the mixture.[7]

Step 3: Collect and Containerize Solid Waste

For the pure, solid form of the chemical:

  • Designate a specific waste container, ensuring it is clean, dry, and made of a compatible material.

  • Carefully sweep or scoop the solid material into the container.[2][4] Minimize the generation of dust during this process.[13]

  • Securely label the container with its contents.

  • Store the container in a designated waste accumulation area, away from incompatible materials.

Step 4: Final Disposal of Contents
  • Consult Institutional Guidelines: The most critical step is to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific instructions based on local and state regulations.

  • General Procedure: As a non-hazardous solid waste, it can typically be disposed of in the regular laboratory solid waste stream that is sent to a landfill.[14] However, this must be confirmed with your EHS office.

  • DO NOT Pour Down the Drain: Never dispose of solid chemical waste down the sink. While this compound is water-soluble, introducing slugs of any chemical into the sanitary sewer system is poor practice and may be against local regulations.

Step 5: Disposal of Empty Containers

Empty containers that once held D-Fructose 1,6-bisphosphate trisodium salt must be properly decontaminated before disposal.

  • Triple-rinse the empty container with water.[9][11]

  • Collect the rinse water (rinsate). As the original chemical is non-hazardous, this rinsate can typically be disposed of down the drain with copious amounts of water, provided local regulations permit.

  • After rinsing, deface or remove the original label to prevent confusion.[11]

  • The clean, de-labeled container can now be disposed of in the appropriate glass or plastic recycling bin.

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path.

G start Begin Disposal Process for D-Fructose 1,6-bisphosphate trisodium salt x-hydrate ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is the waste pure chemical? ppe->characterize pure_solid Pure Solid Waste characterize->pure_solid Yes contaminated Contaminated or Mixed Waste characterize->contaminated No collect_solid Step 3: Collect in a labeled, compatible container pure_solid->collect_solid treat_hazardous Treat waste as HAZARDOUS. Follow protocol for the most hazardous component. contaminated->treat_hazardous consult_ehs Step 4: Consult Institutional EHS for final disposal instructions collect_solid->consult_ehs landfill Dispose as non-hazardous solid waste per EHS guidance consult_ehs->landfill empty_container Dealing with Empty Container? landfill->empty_container treat_hazardous->empty_container rinse Triple-rinse container with water empty_container->rinse Yes dispose_container Deface label and recycle or dispose of container rinse->dispose_container

Caption: Disposal workflow for D-Fructose 1,6-bisphosphate trisodium salt.

Section 5: The Primacy of Local and Institutional Regulations

This guide is grounded in widely accepted safety protocols and information derived from Safety Data Sheets. However, it is not a substitute for local, state, or federal regulations, nor does it supersede your institution's specific waste management policies.[8][13] The generator of the waste holds the ultimate legal and ethical responsibility for its proper disposal.[9][14]

Therefore, the most critical directive is to always consult with and adhere to the guidance provided by your organization's Environmental Health & Safety (EHS) office. They are the definitive authority on waste disposal procedures for your location and will ensure full compliance.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.

  • D-Fructose-1,6-bisphosphate trisodium salt - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • D-Fructose 1,6-bisphosphate trisodium salt hydrate. Sigma-Aldrich.

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.

  • Safety Data Sheet D-Fructose-1,6-diphosphate trisodium salt. Metasci.

  • Chemical Waste Disposal. National University of Singapore, Yong Loo Lin School of Medicine.

  • SAFETY DATA SHEET - D-Fructose 1,6-bisphosphate trisodium salt octahydrate. Fisher Scientific.

  • D-FRUCTOSE 1,6-DIPHOSPHATE TRISODIUM SALT MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • How To Dispose Non-Hazardous Waste. MCF Environmental Services.

  • D-Fructose 1,6-bisphosphate trisodium salt hydrate - Product Page. Sigma-Aldrich.

  • Material Safety Data Sheet - D-Fructose-1,6-diphosphate trisodium salt hydrate. Cole-Parmer.

  • Safety Data Sheet: D-Fructose-1,6-diphosphate trisodium salt octahydrate. Carl ROTH.

  • Chemical Waste Disposal Guidelines Rules You Must Follow! GreenTec Energy.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • What Are The Different Types Of Chemical Waste And Its Management. GreenTec Energy.

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Handling

Personal protective equipment for handling D-Fructose 1,6-bisphosphate trisodium salt xhydrate

As a highly conserved metabolic intermediate, D-Fructose 1,6-bisphosphate trisodium salt (FBP) is a cornerstone reagent in oncology research, metabolic flux analysis, and enzymology. While FBP is not classified as a stri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly conserved metabolic intermediate, D-Fructose 1,6-bisphosphate trisodium salt (FBP) is a cornerstone reagent in oncology research, metabolic flux analysis, and enzymology. While FBP is not classified as a strictly hazardous chemical, its structural fragility and critical role in downstream assays demand rigorous handling protocols.

This guide provides drug development professionals and laboratory scientists with the operational logic required to handle, reconstitute, and dispose of FBP without compromising assay integrity or laboratory safety.

Chemical Profile & Quantitative Parameters

Before handling FBP, researchers must verify the specific hydration state of their lot. The presence of water molecules significantly alters the molecular weight, which will skew molarity calculations if ignored.

PropertyValueOperational Impact
CAS Number 103213-50-9 / 38099-82-0 (Anhydrous)81028-91-3 (Octahydrate)[1][2]Always verify the CAS number on the vial to confirm hydration state before calculating assay concentrations.
Molecular Weight 406.06 g/mol (Anhydrous)[3]550.18 g/mol (Octahydrate)[4]A failure to account for the octahydrate form results in a ~26% concentration error, invalidating kinetic data.
Storage Temperature -20°C (Lyophilized powder)[1]Prevents thermal degradation and spontaneous hydrolysis of the phosphoester bonds.
Solubility (Water) ≥ 100 mg/mLHighly soluble; allows for the creation of concentrated (e.g., 100 mM) stock solutions.
OSHA Hazard Class Not Classified (Non-hazardous)[1]Standard BSL-1 handling precautions and standard PPE are sufficient for safe handling.

Mechanistic Context: Why FBP Handling Matters

According to the, FBP trisodium salt is not classified as a hazardous substance[1]. However, safety and handling protocols in the laboratory are not solely about preventing toxicity; they are about protecting the reagent from the researcher .

FBP is a critical phospho sugar[3] that acts as the primary substrate for aldolase and a potent allosteric activator of Pyruvate Kinase M2 (PK-M2)[5]. PK-M2 is a primary metabolic driver in the Warburg effect observed in cancer models. FBP is highly hygroscopic. If exposed to moisture from ambient air, breath, or bare skin, the phosphate groups undergo spontaneous hydrolysis, degrading the FBP into fructose-6-phosphate and inorganic phosphate. Contaminated or degraded FBP will fail to activate PK-M2, resulting in false-negative high-throughput screening (HTS) results.

Personal Protective Equipment (PPE) Matrix

To prevent both mechanical irritation to the user and enzymatic/moisture contamination to the reagent, the following PPE must be worn during handling[1]:

PPE ComponentSpecificationOperational Justification (Causality)
Gloves Nitrile (Powder-free)Reagent Protection: Prevents the transfer of RNases, DNases, and skin phosphatases that rapidly degrade FBP.
Eye Protection ANSI Z87.1 Safety GogglesUser Protection: Protects eyes from micro-dust particulates during the weighing of the fine, lyophilized powder[1].
Body Protection Standard Cotton/Poly Lab CoatCross-Protection: Prevents contamination from street clothing and minimizes static transfer to the powder.
Respiratory N95 or FFP2 Mask (Recommended)User & Reagent Protection: Prevents inhalation of nuisance dust[1] and blocks breath moisture from degrading the hygroscopic salt.

Standard Operating Procedure: Aseptic Reconstitution & Aliquoting

To maintain the integrity of the phosphoester bonds, follow this self-validating protocol for generating a 100 mM FBP stock solution.

Step 1: Thermal Equilibration

  • Action: Remove the FBP vial from the -20°C freezer and place it inside a desiccator at room temperature (20–25°C) for 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation. Moisture introduces hydrolysis, permanently degrading the reagent's active concentration.

Step 2: Static Mitigation

  • Action: Wipe the analytical balance and metal spatulas with an anti-static wipe.

  • Causality: FBP powder is prone to static cling. Static dispersion leads to inaccurate weighing and aerosolizes the powder into the user's breathing zone.

Step 3: Molarity Calculations & Weighing

  • Action: Don all required PPE. Weigh the precise mass required for your stock (e.g., 40.6 mg of anhydrous FBP, or 55.0 mg of octahydrate FBP, per 1 mL of buffer).

  • Causality: Validating the hydration state prevents massive volumetric errors in downstream enzymatic assays.

Step 4: Dissolution

  • Action: Dissolve the powder in nuclease-free, phosphatase-free ultra-pure water or a non-amine biological buffer (e.g., HEPES pH 7.4).

  • Causality: Avoid highly acidic unbuffered solutions, as low pH accelerates the cleavage of the 1,6-bisphosphate groups.

Step 5: Aliquoting & Flash-Freezing

  • Action: Divide the reconstituted solution into 50 µL single-use microcentrifuge tubes. Flash-freeze the tubes in liquid nitrogen and transfer them immediately to a -80°C freezer.

  • Causality: FBP is highly sensitive to freeze-thaw cycles. Repeated thawing degrades the molecule, skewing quantitative PK-M2 activation screens. Single-use aliquots create a self-validating system where each assay utilizes pristine reagent.

Spill Management & Disposal Plan

Because FBP trisodium salt is non-hazardous[1], spill management focuses on preventing bacterial growth and respiratory irritation.

  • Dry Spills: Do not dry-sweep. Dry sweeping aerosolizes the fine powder, which acts as a mechanical irritant to the respiratory tract[1]. Instead, carefully wipe up the powder using a damp, lint-free paper towel.

  • Wet Spills: Absorb the spilled liquid with inert laboratory pads. Wash the area thoroughly with warm water and a standard laboratory detergent. Causality: FBP is a carbohydrate; dried spills leave a sticky residue that serves as an ideal carbon source for bacterial and fungal contamination in the lab.

  • Disposal: Unused powder and uncontaminated reconstituted solutions can typically be disposed of in standard non-hazardous aqueous waste streams (pH 6-8). Always verify compliance with your institutional Environmental Health and Safety (EHS) guidelines.

Pathway Visualization: FBP in Metabolic Assays

Understanding FBP's position in glycolysis highlights why preventing its degradation is critical for experimental success.

FBP_Metabolism F6P Fructose-6-Phosphate (F6P) PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 FBP D-Fructose 1,6-bisphosphate (FBP) PFK1->FBP ATP -> ADP Aldolase Aldolase FBP->Aldolase PKM2_In Pyruvate Kinase M2 (Low Activity Tetramer) FBP->PKM2_In Allosteric Binding DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP GAP Glyceraldehyde 3-Phosphate (GAP) Aldolase->GAP PKM2_Act Pyruvate Kinase M2 (High Activity Tetramer) PKM2_In->PKM2_Act Pyr Pyruvate PKM2_Act->Pyr ADP -> ATP PEP Phosphoenolpyruvate (PEP) PEP->PKM2_Act

Figure 1: FBP acts as a central metabolic intermediate and allosteric activator of PK-M2.

References

  • Title: D-Fructose 1,6-bisphosphate trisodium salt (CID 71306746) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: FDP-Na3H (D-Fructose 1,6-bisphosphate trisodium salt octahydrate, CID 16213208) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

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